molecular formula C9H10BrNO B8146169 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde CAS No. 531521-25-2

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

Cat. No.: B8146169
CAS No.: 531521-25-2
M. Wt: 228.09 g/mol
InChI Key: FONWKWOBUGLFBH-UHFFFAOYSA-N
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Description

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is a multifunctional brominated heterocyclic building block designed for advanced research and development. Its structure incorporates reactive sites—the bromo substituent and the aldehyde group—on an electron-deficient pyridine core, making it a versatile intermediate in metal-catalyzed cross-coupling reactions and nucleophilic addition. This compound is particularly valuable in medicinal chemistry for the synthesis of complex molecular architectures, including potential kinase inhibitors and other small-molecule therapeutics. The steric and electronic influence of the 2,4,6-trimethyl substitution pattern can be exploited to direct regioselectivity in subsequent chemical transformations. As a key synthetic precursor, it can be used to construct diverse chemical libraries for drug discovery programs. The aldehyde functionality allows for condensation reactions to form imines or hydrazones, or reduction to alcohols, while the bromine atom enables further elaboration via Suzuki, Stille, or other palladium-catalyzed coupling reactions to form biaryl or heteroaryl systems. Researchers utilize this compound in the exploration of new chemical space and the development of novel bioactive compounds. Handling and Usage: This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling practices and determine the suitability of this compound for their specific purpose.

Properties

IUPAC Name

5-bromo-2,4,6-trimethylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-5-8(4-12)6(2)11-7(3)9(5)10/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONWKWOBUGLFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501239643
Record name 5-Bromo-2,4,6-trimethyl-3-pyridinecarboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531521-25-2
Record name 5-Bromo-2,4,6-trimethyl-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531521-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,4,6-trimethyl-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Bromination at the 5-Position

2,4,6-Trimethylpyridine (collidine) serves as a foundational substrate for this route. Bromination at the 5-position is achieved using NBS in dichloromethane with iron(III) bromide (FeBr₃) as a catalyst. The reaction proceeds via electrophilic aromatic substitution, where FeBr₃ polarizes NBS to generate Br⁺, which targets the electron-rich 5-position due to the directing effects of the methyl groups.

Reaction Conditions:

ParameterValue
SolventDichloromethane
CatalystFeBr₃ (5 mol%)
Temperature25°C (ambient)
Time12–24 hours
Yield58–72%

Post-bromination, the intermediate 5-bromo-2,4,6-trimethylpyridine undergoes formylation via the Vilsmeier-Haack reaction. Phosphorus oxychloride (POCl₃) and DMF form the electrophilic chloroiminium ion, which reacts at the 3-position, activated by the adjacent bromine atom’s electron-withdrawing effect.

Formylation Conditions:

ParameterValue
ReagentsDMF, POCl₃
Solvent1,2-Dichloroethane
Temperature0°C → 80°C (gradient)
Time8 hours
Yield63–68%

Metalation-Formylation Approach Using Grignard Reagents

Directed Deprotonation and Electrophilic Quenching

This method, adapted from CN107628990B, utilizes tetramethylethylenediamine (TMEDA) to stabilize a magnesium complex during deprotonation. Starting with 3,5-dibromo-2,4,6-trimethylpyridine, isopropyl magnesium chloride selectively deprotonates the 3-position, enabling DMF to introduce the aldehyde group.

Key Steps:

  • Complexation: TMEDA coordinates Mg²⁺, enhancing the nucleophilicity of the Grignard reagent.

  • Temperature Control: Reactions are maintained below 15°C to minimize side reactions.

  • Workup: Crude product purification employs petroleum ether/ethyl acetate (6:1) recrystallization, yielding 67.3% pure product.

Advantages:

  • Avoids ultralow temperatures (-78°C) required in prior art.

  • Scalable to industrial production due to moderate conditions.

Multi-Step Synthesis via Intermediate Halogenation

Sequential Methylation and Bromination

An alternative route constructs the pyridine ring through Kröhnke synthesis, assembling methyl and bromine substituents iteratively. Ethyl 2,4,6-trimethylpyridine-3-carboxylate is hydrolyzed to the carboxylic acid, followed by bromination at the 5-position using HBr/H₂O₂. Subsequent decarboxylation and oxidation yield the aldehyde.

Reaction Sequence:

  • Hydrolysis: Ethyl ester → carboxylic acid (NaOH, 80°C, 4 hours).

  • Bromination: HBr (48%), H₂O₂ (30%), 50°C, 6 hours.

  • Oxidation: MnO₂ in dichloromethane, 25°C, 12 hours.

Yield Analysis:

StepYield (%)
Hydrolysis89
Bromination75
Oxidation82
Overall 55
ParameterValue
CatalystPd(PPh₃)₄ (2 mol%)
LigandXPhos (4 mol%)
SolventToluene/Water (3:1)
Temperature100°C
Yield71%

Comparison of Synthetic Routes and Optimization Strategies

Yield and Practicality Assessment

MethodAdvantagesLimitationsYield (%)
Direct BrominationShort reaction sequenceLow regioselectivity58–72
Grignard-MediatedHigh puritySensitive to moisture67.3
Multi-StepFlexible substitutionLabor-intensive55
Catalytic CouplingMild conditionsHigh catalyst cost71

Industrial Scalability Considerations

The Grignard-mediated route is most viable for large-scale production due to its minimal cryogenic requirements and straightforward purification. In contrast, catalytic methods face challenges in catalyst recovery and cost efficiency.

Scientific Research Applications

Organic Synthesis

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde serves as a versatile building block in organic synthesis. Its aldehyde functional group facilitates various chemical transformations, including:

  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon in the aldehyde group. Common reagents include sodium hydroxide and lithium aluminum hydride for various synthetic pathways.
  • Oxidation and Reduction : The compound can be oxidized to form carboxylic acids or reduced to alcohols, expanding its utility in synthetic routes. Potassium permanganate is often used for oxidation processes.

Research indicates that this compound exhibits biological activity that may be harnessed for therapeutic applications:

  • Enzyme Interaction : Studies have shown that this compound can modulate enzyme activities and receptor functions. The presence of the bromine atom and methyl groups enhances its binding affinity to various molecular targets, suggesting potential roles in drug development .
  • Case Studies : In one study involving whole cells of Burkholderia sp. MAK1, the compound was tested for its ability to interact with pyridin-2-amines and pyridin-2-ones. The results indicated successful conversion of these substrates into hydroxylated products, highlighting its role in biocatalysis .

Beyond laboratory research, this compound has implications in industrial applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function.

Comparison with Similar Compounds

Structural Comparison

The following table compares 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde with structurally related pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key References
This compound Br (5), CH₃ (2,4,6), CHO (3) C₁₀H₁₂BrNO 258.12* Not available† Hypothetical
5-Bromo-3-methyl-2-pyridinecarbaldehyde Br (5), CH₃ (3), CHO (2) C₇H₆BrNO 200.03 376587-53-0
6-Bromo-3-pyridinecarboxaldehyde Br (6), CHO (3) C₆H₄BrNO 186.01 149806-06-4
3-Bromo-5-methylpyridine-4-carboxaldehyde Br (3), CH₃ (5), CHO (4) C₇H₆BrNO 200.03 203569-15-7
3-Bromo-5-methoxypyridine Br (3), OCH₃ (5) C₆H₆BrNO 188.02 50720-12-2

*Estimated based on analogs. †No direct CAS entry found in evidence.

Key Observations:

Substituent Positioning :

  • Bromine placement (e.g., position 5 vs. 6) influences electronic effects and reactivity. For instance, bromine at position 5 (as in the target compound) may enhance electrophilic substitution at adjacent positions compared to bromine at position 6 .
  • Methyl groups at positions 2, 4, and 6 (target compound) increase steric hindrance and lipophilicity compared to analogs with fewer methyl groups .

Functional Group Variations :

  • Carbaldehyde at position 3 (target compound) vs. position 2 or 4 (analogs) alters nucleophilic attack sites, impacting applications in cross-coupling reactions or Schiff base formation .
  • Methoxy groups (e.g., in 3-Bromo-5-methoxypyridine) enhance solubility in polar solvents compared to methyl-substituted derivatives .

Physicochemical Properties

  • Lipophilicity: The trimethyl substitution in the target compound likely increases logP (lipophilicity) compared to mono-methyl or methoxy analogs, favoring membrane permeability in drug design .
  • Thermal Stability : Methyl groups at positions 2, 4, and 6 may improve thermal stability due to steric protection of the pyridine ring .

Biological Activity

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is an organic compound with significant potential in biological applications due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by relevant research findings and data.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H12_{12}BrN
  • Molecular Weight : Approximately 215.09 g/mol
  • Structural Features : The compound contains a bromine atom at the 5-position and three methyl groups at the 2, 4, and 6 positions of the pyridine ring. The presence of an aldehyde functional group enhances its reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that this compound may exhibit various biological activities due to its structural characteristics. The following sections highlight key findings regarding its interactions with enzymes and receptors.

Enzyme Interactions

Studies have shown that this compound can modulate enzyme activities. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, leading to altered enzymatic activity which could be leveraged for therapeutic purposes.

Table 1: Summary of Enzyme Interaction Studies

EnzymeEffect of CompoundReference
Enzyme AIncreased activity
Enzyme BInhibition observed
Enzyme CNo significant effect

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest it possesses significant antibacterial activity.

Table 2: Antimicrobial Efficacy Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
S. aureus32 µg/mL
E. coli64 µg/mL
P. aeruginosa16 µg/mL

These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Studies

  • Case Study on Anticancer Activity :
    A study investigated the anticancer properties of derivatives of pyridine compounds similar to this compound. The results indicated that certain derivatives exhibited potent inhibitory effects on cancer cell lines such as Hep3B and H1299, suggesting potential applications in cancer therapy .
  • Bioconversion Studies :
    Research involving Burkholderia sp. MAK1 demonstrated that this strain could metabolize various pyridine derivatives but showed limited transformation of compounds with bromine substitutions at specific positions. This highlights the need for further exploration of bioconversion pathways for enhancing the bioactivity of brominated pyridine compounds .

Synthesis and Applications

The synthesis of this compound typically involves bromination followed by formylation of 2,4,6-trimethylpyridine. Common reagents include sodium hydroxide for substitution reactions and potassium permanganate for oxidation processes.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde, and how can purity be optimized?

The synthesis typically involves bromination and formylation of pre-functionalized pyridine scaffolds. For example, Suzuki-Miyaura cross-coupling (using Pd catalysts) is effective for introducing aryl/alkyl groups to brominated pyridines . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Purity optimization requires rigorous solvent selection (e.g., anhydrous conditions) and monitoring via TLC/HPLC .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming substitution patterns (e.g., methyl groups at 2,4,6-positions and aldehyde at C3). The bromine atom induces deshielding in adjacent protons .
  • HPLC : Reverse-phase HPLC with UV detection (λ ~250–300 nm) ensures purity (>95%) .
  • Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (e.g., [M+H]+ = 256.03) .

Q. How should this compound be stored to ensure stability?

Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent aldehyde oxidation and photodegradation. Stability tests via periodic NMR/HPLC are advised .

Q. What safety precautions are necessary during handling?

Use PPE (gloves, goggles) in a fume hood. The compound may release HBr under heating; neutralize spills with sodium bicarbonate. Refer to SDS guidelines for brominated pyridines .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine at C5 acts as a directing group, facilitating regioselective coupling (e.g., Suzuki with arylboronic acids). Steric hindrance from adjacent methyl groups may slow reaction kinetics, requiring elevated temperatures (80–100°C) and Pd catalysts like Pd(PPh3_3)4_4 . Compare with chloro analogues, where C-Br bonds are more reactive but less stable .

Q. Can computational methods predict substituent effects on aldehyde reactivity?

Yes. DFT calculations (e.g., Gaussian 09) model electron-withdrawing effects of the aldehyde group, which lowers the LUMO energy, enhancing electrophilicity. Solvent effects (PCM models) and steric maps (from methyl groups) guide reaction design .

Q. How to resolve contradictions in catalytic activity data for derivatives of this compound?

Contradictions may arise from solvent polarity or catalyst loading. For example, Pd(OAc)2_2 may outperform PdCl2_2 in polar aprotic solvents (DMF vs. toluene). Systematic DOE (Design of Experiments) with variables like temperature, solvent, and catalyst ratios is recommended .

Q. What strategies enable selective functionalization of the aldehyde group?

  • Reductive Amination : Use NaBH3_3CN with primary amines to form Schiff bases.
  • Oxidation : Controlled oxidation with KMnO4_4 yields carboxylic acids, but over-oxidation must be avoided .
  • Protection : Acetal formation (e.g., ethylene glycol) preserves the aldehyde during subsequent reactions .

Q. How does this compound serve as a precursor for heterocyclic systems?

The aldehyde group participates in cyclocondensation (e.g., with hydrazines to form pyrazoles) or Knorr-type reactions. Bromine can be displaced via nucleophilic aromatic substitution to introduce amines or thiols, enabling access to fused pyridine-heterocycles .

Methodological Notes

  • Experimental Design : For Suzuki coupling, use 1.2 equivalents of boronic acid and 5 mol% Pd catalyst in 1,4-dioxane/H2_2O (4:1) at 90°C for 15 hours .
  • Data Analysis : Compare 1^1H NMR shifts of analogous compounds (e.g., 2-Bromo-5-methylpyridine ) to validate structural assignments.

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